![molecular formula C16H16F3N5O2 B277299 ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B277299.png)
ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is a chemical compound that has been synthesized for its potential applications in scientific research.
作用機序
The mechanism of action of ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate is not fully understood, but it is believed to act as a kinase inhibitor. Kinases are enzymes that play a crucial role in cellular signaling pathways, and their dysregulation has been implicated in various diseases, including cancer and neurological disorders. By inhibiting kinases, ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate may help to restore normal cellular signaling and prevent disease progression.
Biochemical and Physiological Effects
The biochemical and physiological effects of ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate have not been extensively studied. However, it has been shown to have antitumor and antiviral activities in vitro, as well as potential neuroprotective effects in animal models of Alzheimer's disease.
実験室実験の利点と制限
One advantage of using ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate in lab experiments is its potential as a kinase inhibitor, which may help to elucidate the role of kinases in various diseases. However, its limited availability and high cost may pose limitations for some research groups.
将来の方向性
There are several potential future directions for research involving ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate. One area of interest is its potential as a treatment for Alzheimer's disease, as it has shown neuroprotective effects in animal models. Additionally, further studies could investigate its potential as a kinase inhibitor in other diseases, such as cancer and autoimmune disorders. Finally, efforts to improve the synthesis method and increase the yield of the compound could help to make it more accessible for research purposes.
合成法
The synthesis of ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate involves the reaction of 5-amino-1-ethyl-3-methylpyrazole-4-carboxylic acid ethyl ester with 2,4,6-trifluoro-3,5-dimethylpyridine-2-carboxylic acid chloride in the presence of triethylamine. The resulting compound is then treated with hydrazine hydrate and acetic acid to yield the final product.
科学的研究の応用
Ethyl 5-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate has shown potential applications in scientific research, particularly in the field of medicinal chemistry. It has been studied for its antitumor and antiviral activities, as well as its potential as a kinase inhibitor. Additionally, it has been investigated for its potential use in treating neurological disorders such as Alzheimer's disease.
特性
分子式 |
C16H16F3N5O2 |
|---|---|
分子量 |
367.33 g/mol |
IUPAC名 |
ethyl 5-(1-ethyl-3-methylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate |
InChI |
InChI=1S/C16H16F3N5O2/c1-4-23-8-11(9(3)22-23)12-6-13(16(17,18)19)24-14(21-12)10(7-20-24)15(25)26-5-2/h6-8H,4-5H2,1-3H3 |
InChIキー |
QJDSDLHSQBLFTK-UHFFFAOYSA-N |
SMILES |
CCN1C=C(C(=N1)C)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)OCC |
正規SMILES |
CCN1C=C(C(=N1)C)C2=NC3=C(C=NN3C(=C2)C(F)(F)F)C(=O)OCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



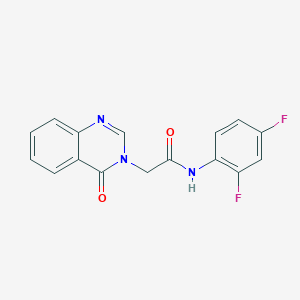
![N-[4-(morpholin-4-ylsulfonyl)phenyl]-3-(4-oxoquinazolin-3(4H)-yl)propanamide](/img/structure/B277219.png)
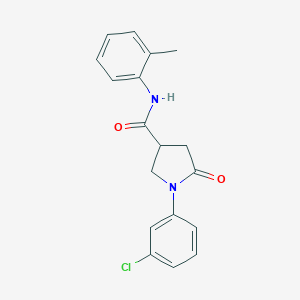
![4-({[1-(4-Chlorophenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)benzoic acid](/img/structure/B277221.png)
![ethyl 2-{[(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)acetyl]amino}-5-ethyl-3-thiophenecarboxylate](/img/structure/B277224.png)
![3-[(1,1-dioxo-1,2-benzothiazol-3-yl)amino]propyl thiophene-2-carboxylate](/img/structure/B277225.png)
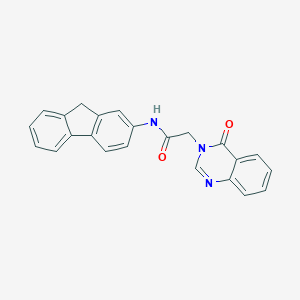
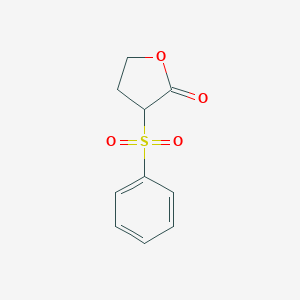

![2-(1,1-dioxido-3-oxo-1,2-benzisothiazol-2(3H)-yl)-N-[4-(1-piperidinylsulfonyl)phenyl]acetamide](/img/structure/B277237.png)
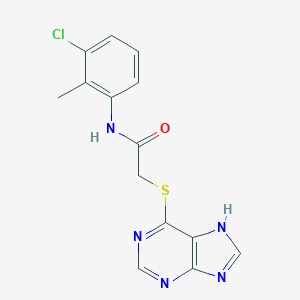


![Ethyl 5-ethyl-2-({[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]carbonyl}amino)thiophene-3-carboxylate](/img/structure/B277244.png)